molecular formula C₂₀H₂₆N₄O₆S·3HCl B1149429 2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid hydrochloride CAS No. 1583289-85-3

2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid hydrochloride

Cat. No.: B1149429
CAS No.: 1583289-85-3
M. Wt: 559.9
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Description

2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid hydrochloride is a bifunctional chelating agent widely used in radiopharmaceuticals for diagnostic and therapeutic purposes. This compound is particularly known for its ability to form stable complexes with various metal ions, making it valuable in nuclear medicine for imaging and treatment applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid hydrochloride involves multiple steps. One common method includes the reaction of 1,4,7-triazacyclononane-1,4,7-triacetic acid with 4-isothiocyanatobenzyl chloride under basic conditions. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid hydrochloride primarily undergoes chelation reactions with metal ions. It can also participate in substitution reactions where the isothiocyanate group reacts with nucleophiles .

Common Reagents and Conditions

Major Products

The major products of these reactions are metal complexes or substituted derivatives of the original compound. These products are often used in radiopharmaceutical applications .

Scientific Research Applications

2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. These complexes can then be used for various imaging and therapeutic purposes. The isothiocyanate group allows for conjugation to biomolecules, facilitating targeted delivery of the metal complexes to specific tissues or cells .

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another widely used chelating agent with similar applications.

    1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): Known for its high affinity for certain metal ions.

    1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-(4-isothiocyanatobenzyl) (p-SCN-Bn-DOTA): Similar in structure and function but with different metal ion affinities.

Uniqueness

2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid hydrochloride is unique due to its specific isothiocyanate functional group, which allows for versatile conjugation to various biomolecules. This feature enhances its utility in targeted imaging and therapy applications .

Properties

CAS No.

1583289-85-3

Molecular Formula

C₂₀H₂₆N₄O₆S·3HCl

Molecular Weight

559.9

Origin of Product

United States

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